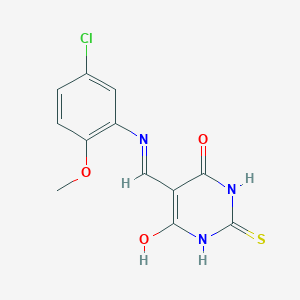

5-(((5-chloro-2-methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

5-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S/c1-19-9-3-2-6(13)4-8(9)14-5-7-10(17)15-12(20)16-11(7)18/h2-5H,1H3,(H3,15,16,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLJUOXFCNGPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((5-chloro-2-methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₂ClN₃O₂S

- Molecular Weight : 303.77 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The compound exhibits several biological activities attributed to its structural features:

- Antiproliferative Activity : Studies indicate that derivatives of thioxodihydropyrimidine compounds often show significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it may inhibit xanthine oxidase and other related enzymes, which are crucial in purine metabolism and oxidative stress responses .

- Radical Scavenging Activity : Similar compounds have shown potential as radical scavengers, which can mitigate oxidative stress in cells. The DPPH radical scavenging assay has been utilized to evaluate this activity, with promising results indicating effective antioxidant properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

Toxicological Profile

While the therapeutic potential is noteworthy, understanding the toxicological aspects is equally important. Preliminary studies suggest that while some derivatives exhibit low toxicity towards normal cells, further investigation is necessary to establish safety profiles.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance binding to enzymes like PPAR-γ or EndoG, as seen in quinoline and naphthoyl indole derivatives .

- Aromatic/Planar Substituents: Improve stacking interactions with biological targets (e.g., quinoline in vs. thiophene in ).

- Alkyl Groups (e.g., ethyl) : Influence solubility and crystallinity but may reduce potency compared to aromatic substituents .

Comparison of Reaction Conditions :

Physicochemical Properties

Structural and Functional Insights

- Crystal Packing : 3,4-Dimethoxybenzylidene analogs exhibit intermolecular hydrogen bonding (N–H···O) stabilizing the dihydropyrimidine ring .

- Thioxo vs. Oxo Groups : The thioxo group at position 2 enhances metal chelation (e.g., Zn²⁺ in EndoG inhibition) compared to oxo derivatives .

- Methylene Linker : Conjugation with aromatic groups (e.g., naphthoyl indole) increases planarity, aiding receptor binding .

Q & A

Q. What are the recommended synthetic routes for 5-(((5-chloro-2-methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?

The synthesis typically involves a multi-step condensation reaction. A common approach is the base-catalyzed reaction of 5-chloro-2-methoxyaniline with a dihydropyrimidine precursor, such as 2-thiobarbituric acid derivatives. Sodium methoxide or similar bases are used to facilitate nucleophilic substitution and imine formation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, as demonstrated for structurally related pyrimidine derivatives .

- NMR spectroscopy : H and C NMR to confirm the presence of the methoxy group (~3.8 ppm for OCH), thiocarbonyl (C=S) resonance, and aromatic protons.

- FT-IR to identify key functional groups (e.g., N-H stretch ~3200 cm, C=S ~1200 cm) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability testing under varying pH (4–9) and temperature (4–40°C) shows degradation above 60°C or in strongly acidic/basic conditions. Store in inert atmospheres (N) at -20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Core modifications : Replace the 5-chloro-2-methoxyphenyl group with halogenated or electron-withdrawing substituents to assess impact on target binding (e.g., enzyme inhibition).

- Thiocarbonyl substitution : Test oxo (C=O) vs. thio (C=S) analogs for potency differences, as seen in related pyrimidine-based antimicrobial agents .

- In silico docking : Use molecular modeling (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., dihydrofolate reductase) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Cross-validation : Replicate assays under standardized conditions (e.g., MIC testing using CLSI guidelines for antimicrobial studies).

- Dose-response curves : Quantify EC/IC values across multiple cell lines or enzyme isoforms to identify selectivity.

- Meta-analysis : Compare data with structurally similar compounds (e.g., 5-ethyl-2-thiobarbituric acid derivatives) to contextualize discrepancies .

Q. How can ecological risk assessments be conducted for this compound?

- Environmental fate studies : Measure biodegradation (OECD 301F test), photolysis (UV-Vis spectroscopy), and adsorption coefficients (HPLC-SEC) to model persistence in soil/water .

- Toxicity profiling : Use Daphnia magna (OECD 202) and Vibrio fischeri (ISO 11348) assays for acute/chronic ecotoxicity .

Q. What methodologies are recommended for pharmacological profiling?

- In vitro models : Screen against kinase panels (e.g., Eurofins KinaseProfiler) or bacterial strains (e.g., S. aureus ATCC 25923) using broth microdilution .

- In vivo efficacy : Administer in rodent models (e.g., murine infection models) at 10–100 mg/kg doses, monitoring pharmacokinetics (plasma half-life via LC-MS) and toxicity (ALT/AST levels) .

Methodological Notes

- Experimental Design : Use randomized block designs with split-plot arrangements (e.g., varying substituents as main plots, concentration as subplots) to minimize bias .

- Data Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.